Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Regioselective Synthetic Routes : Ashton and Doss (1993) detailed a regioselective synthetic approach to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, providing insights into the structural assignments and synthetic versatility of pyrazole derivatives, which are structurally related to the compound . This study emphasizes the importance of regioselectivity in the synthesis of complex molecules for research applications Ashton & Doss, 1993.
Synthesis of Metabolites : Mizuno et al. (2006) described the synthesis of metabolites of a complex quinoline derivative, showcasing the utility of protective groups and novel synthetic routes in the production of biologically relevant compounds. Although not directly related to the specific compound, this research exemplifies the type of synthetic work that could be applied to similar complex molecules Mizuno et al., 2006.
Applications in Corrosion Inhibition
- Corrosion Mitigation : Saranya et al. (2020) investigated the synthesis and application of pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, for the corrosion mitigation of mild steel in acidic solutions. This study demonstrates the potential of similar compounds in industrial applications, particularly in corrosion prevention Saranya et al., 2020.
Green Chemistry and Catalysis
- Green Synthesis Methods : Zolfigol et al. (2013) highlighted a green and efficient method for preparing pyranopyrazoles, utilizing isonicotinic acid as a dual and biological organocatalyst. This research points towards environmentally friendly synthesis methods that could be adapted for compounds like Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, emphasizing the role of green chemistry in modern research Zolfigol et al., 2013.
properties
IUPAC Name |
ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-4-31-19-12-8-17(9-13-19)25-21(28)15-33-20-14-22(29)27(18-10-6-16(3)7-11-18)26-23(20)24(30)32-5-2/h6-14H,4-5,15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCFMEHUMUMRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate |
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